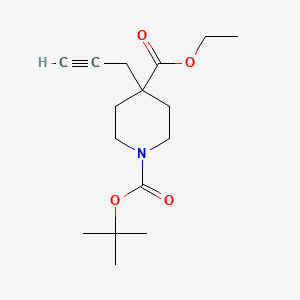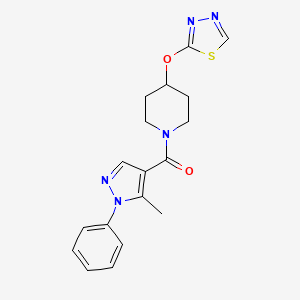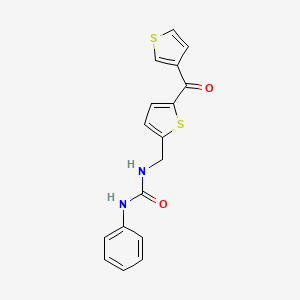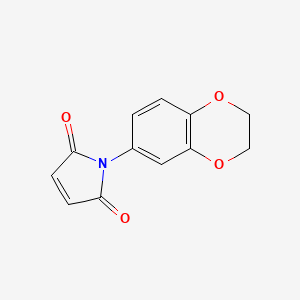
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammatory pain and arthritis. Unlike traditional NSAIDs, ATB-346 has been designed to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with long-term use of these drugs. In
Applications De Recherche Scientifique
Antimicrobial Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide derivatives demonstrate significant antimicrobial properties. A study synthesized various analogues of this compound, revealing their potential and appreciable antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Saeed, Hussain, & Ali, 2013).
Anticancer Activity
Research has shown that derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide possess significant anticancer properties. For instance, certain synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, indicating their potential use in cancer treatment (Ravinaik et al., 2021).
Bioactivation and DNA Interaction
This compound's derivatives also play a role in bioactivation processes. For example, the active form of CB 1954 (a related compound) is known for its selective cytotoxicity due to its ability to form DNA-DNA interstrand crosslinks, a property that could be harnessed in targeted cancer therapies (Knox et al., 1991).
Photodegradation Analysis
In the realm of pharmaceutical stability, studying the photodegradation behavior of thiazole-containing compounds, including derivatives of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide, is crucial. Such studies help understand the stability and degradation pathways of these compounds under various conditions, which is essential for drug development and storage (Wu, Hong, & Vogt, 2007).
Biosensor Development
Interestingly, this compound has also been utilized in biosensor technology. A study described the development of a modified electrode using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of biomolecules, demonstrating the compound’s versatility in analytical applications (Karimi-Maleh et al., 2014).
Propriétés
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-9H,1H3,(H,19,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFMFLJSIAWQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)



![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)
![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)


![1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2364983.png)